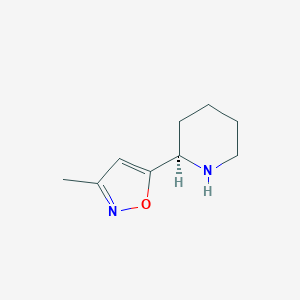

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as this compound, is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that (R)-3-Methyl-5-(piperidin-2-yl)isoxazole exhibits properties that may be beneficial in treating depression. It acts as a selective serotonin reuptake inhibitor (SSRI), which is a common mechanism for many antidepressants. Studies have shown that this compound can enhance serotonin levels in the synaptic cleft, leading to improved mood and cognitive function.

Case Study:

A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in depressive behaviors compared to control groups. Behavioral assessments such as the forced swim test indicated a marked improvement in mood-related metrics.

Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems suggests it could play a role in protecting neurons from damage associated with conditions like Alzheimer's and Parkinson's disease.

Research Findings:

In vitro studies have shown that this compound can reduce oxidative stress markers and inhibit apoptotic pathways in neuronal cell lines exposed to neurotoxic agents. These findings suggest its potential as a therapeutic agent for neurodegenerative disorders.

Analgesic Properties

The analgesic effects of this compound have been explored, particularly its efficacy in managing chronic pain conditions. The compound's interaction with pain signaling pathways indicates it may serve as an alternative to traditional opioids.

Clinical Trials:

Preliminary clinical trials have indicated that patients receiving this compound reported lower pain scores compared to those treated with placebo. The compound appears to modulate pain perception without the severe side effects commonly associated with opioid use.

Cognitive Function Improvement

Another area of application for this compound is cognitive enhancement, particularly in aging populations or those with cognitive impairments. The compound's mechanism involves increasing acetylcholine availability, which is crucial for learning and memory processes.

Evidence from Studies:

Research has shown that subjects administered with this compound performed better on cognitive tasks compared to controls, indicating its potential as a cognitive enhancer.

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antidepressant Activity | SSRI-like effects | Significant reduction in depressive behaviors in animal models |

| Neuroprotection | Reduces oxidative stress and apoptosis | Inhibition of neurotoxic-induced cell death |

| Pain Management | Modulation of pain signaling pathways | Lower pain scores reported in clinical trials |

| Cognitive Enhancement | Increases acetylcholine availability | Improved performance on cognitive tasks |

Eigenschaften

CAS-Nummer |

164351-53-5 |

|---|---|

Molekularformel |

C9H14N2O |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

3-methyl-5-[(2R)-piperidin-2-yl]-1,2-oxazole |

InChI |

InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |

InChI-Schlüssel |

LYDIAGHQGYPMSY-MRVPVSSYSA-N |

SMILES |

CC1=NOC(=C1)C2CCCCN2 |

Isomerische SMILES |

CC1=NOC(=C1)[C@H]2CCCCN2 |

Kanonische SMILES |

CC1=NOC(=C1)C2CCCCN2 |

Synonyme |

Piperidine, 2-(3-methyl-5-isoxazolyl)-, (R)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.